Home > Products > Screening Compounds P9322 > 4-Bromo-4'-ethyl-1,1'-biphenyl
4-Bromo-4'-ethyl-1,1'-biphenyl - 58743-79-6

4-Bromo-4'-ethyl-1,1'-biphenyl

Catalog Number: EVT-361201
CAS Number: 58743-79-6
Molecular Formula: C14H13B
Molecular Weight: 261.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-Bromo-4’-ethyl-1,1’-biphenyl” is a biphenyl compound . It is a synthetic organic compound with bromine atoms attached to biphenyl . It is used as a starting material and is a useful intermediate .

Synthesis Analysis

The synthesis of “4-Bromo-4’-ethyl-1,1’-biphenyl” involves the use of cytochrome P-450-dependent monooxygenases in rat hepatic microsomes . The reaction is completed by consuming the excess bromine with sodium or potassium sulfite or bisulfite . The organic phase is then washed, dried, and diluted to a given volume for analysis .

Molecular Structure Analysis

The molecular formula of “4-Bromo-4’-ethyl-1,1’-biphenyl” is C14H13Br . It has a molecular weight of 261.16 g/mol . The IUPAC name is 1-bromo-4-(4-ethylphenyl)benzene . The InChI code is 1S/C14H13Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 .

Chemical Reactions Analysis

In vitro metabolism of “4-Bromo-4’-ethyl-1,1’-biphenyl” has been studied . It undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .

Physical And Chemical Properties Analysis

“4-Bromo-4’-ethyl-1,1’-biphenyl” has a molecular weight of 261.16 g/mol . It has a XLogP3 of 5.8, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 260.02006 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 15 . It has a complexity of 174 .

Molecular Structure Analysis

4-Bromo-4'-ethyl-1,1'-biphenyl comprises two benzene rings connected by a single bond, constituting the biphenyl core. The bromo and ethyl substituents at the 4 and 4' positions, respectively, introduce steric and electronic effects that influence the molecule's overall properties and reactivity. While detailed molecular structure analysis for this specific compound is unavailable in the provided literature, its analogs have been studied using techniques like X-ray crystallography, NMR spectroscopy, and computational methods to understand their conformational preferences and intermolecular interactions. [, , , , ]

Applications
  • Material Science: Biphenyl compounds, particularly those with extended conjugation and tailored substituents, are explored for their potential as organic semiconductors, light-emitting materials, and components in electronic devices. [, ]
  • Medicinal Chemistry: Substituted biphenyls have been investigated for their biological activities, leading to the development of lead compounds for various therapeutic areas, including infectious diseases and cancer. [, , , , , , , , ]
  • Synthetic Chemistry: Biphenyl compounds often serve as versatile building blocks for the synthesis of more complex molecules with diverse structures and functions. [, , , , , , , , , , , ]

3-[4'-Bromo-(1,1'-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine

Compound Description: This compound exhibits activity against various mycobacteria species, different life cycle stages of Trypanosoma cruzi, and Leishmania amazonensis. Notably, it shows higher activity against promastigotes of L. amazonensis and amastigotes of T. cruzi compared to mammalian V79 cells. []

Relevance: This compound shares a central 4'-bromo-(1,1'-biphenyl) motif with 4-Bromo-4'-ethyl-1,1'-biphenyl. The primary difference lies in the substituent at the 4-position of the biphenyl core, with 4-Bromo-4'-ethyl-1,1'-biphenyl having an ethyl group and this compound having a more complex 3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-yl group. []

4'-Bromo-[1,1'-biphenyl]-4-yl 4-X-phenylmethanone derivatives

Compound Description: This series of derivatives exhibits weak antimycobacterial activity, particularly against Mycobacterium kansasii, M. avium, and M. malmoense. Most derivatives showed low toxicity in E. coli and V79 cells. The derivative with X = SO2CH3 demonstrated the highest antimycobacterial activity. []

Relevance: These compounds share the core structure of 4'-bromo-[1,1'-biphenyl] with 4-Bromo-4'-ethyl-1,1'-biphenyl. The difference lies in the substituent at the 4-position: 4-Bromo-4'-ethyl-1,1'-biphenyl possesses an ethyl group, while these derivatives feature various phenylmethanone groups at the same position. []

3-[3-(4′-Bromo[1,1′-biphenyl]-4-yl)-3-keto-1-phenylpropyl]-4-hydroxy-2H-1-benzopyran-2-one

Compound Description: This compound undergoes diastereoselective reduction with varying degrees of selectivity depending on the reducing agent and reaction conditions. Reduction with NaBH4 in MeOH at low temperature yields a surprisingly high diastereomeric excess (approximately 90%) of the syn diastereomer. []

3-(4'-Bromo[1,1'-biphenyl-4-yl)-3-(4-bromo-phenyl)-N,N-dimethyl-2-propen-1-amine

Compound Description: This compound exhibits antimycobacterial activity against extracellular Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 8 μM in its free form and 25 μM when encapsulated in liposomes. While liposomal encapsulation doesn't significantly enhance antimycobacterial activity, it reduces cytotoxicity towards J774 macrophages. []

4′-Bromo-2′,5′-dimethoxy-2,5-dioxo-[1,1′-biphenyl]-3,4-dicarbonitrile [BrHBQ(CN)2]

Compound Description: This hemibiquinone derivative exhibits a distinct geometry compared to other reported hemibiquinone structures, potentially due to weak interactions within the crystal lattice. []

4′-Bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile

Compound Description: This substituted hemibiquinone derivative displays a unique geometry influenced by intramolecular and intermolecular hydrogen bond interactions. []

4'-Bromomethyl-2-cyanobiphenyl

Compound Description: This compound is identified as a potential genotoxic impurity in Telmisartan, a medication used to treat high blood pressure. []

4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile

Compound Description: Similar to 4'-Bromomethyl-2-cyanobiphenyl, this compound is also identified as a potential genotoxic impurity in Telmisartan. []

3-(4'-Y-(1,1'-biphenyl)-4-yl)-N,N-dimethyl-3-(4-X-phenyl)-2-propen-1-amine derivatives

Compound Description: This series of derivatives, synthesized through Friedel-Crafts acylation followed by Wittig reaction, exhibit activity against various Mycobacterium species, including standard strains and M. tuberculosis isolates from clinical samples. Their toxicity was evaluated on V79 cells. []

3-Aryl-6-(1,1′-biphenyl-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines

Compound Description: This series of novel compounds was synthesized and characterized using various spectroscopic techniques. Their plant growth regulating effects were also investigated. []

Relevance: These compounds share the 1,1'-biphenyl motif with 4-Bromo-4'-ethyl-1,1'-biphenyl, where the biphenyl unit is directly connected to a triazolothiadiazine ring system. In contrast, 4-Bromo-4'-ethyl-1,1'-biphenyl has a simpler structure with bromo and ethyl substituents on the biphenyl core. []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

Compound Description: This novel dihydropyridine functions as an ATP-sensitive potassium (KATP) channel opener and effectively inhibits spontaneous myogenic contractile activity of the urinary bladder. A-278637 shows improved bladder selectivity compared to other KCOs and nifedipine. [, ]

Relevance: While structurally distinct from 4-Bromo-4'-ethyl-1,1'-biphenyl, A-278637 is included due to its shared pharmacological activity as a KATP channel opener. This suggests that exploring modifications on the 4-Bromo-4'-ethyl-1,1'-biphenyl scaffold, potentially incorporating features inspired by A-278637, might lead to compounds with KATP channel modulating properties. [, ]

(E)-1-([1,1′-Biphenyl]-4-yl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one (BBTP)

Compound Description: This chalcone compound crystallizes in the monoclinic space group P21/c. It's characterized by intermolecular hydrogen bonds and C–H···π interactions, contributing to its crystal structure stability. []

4,5,4′,5′-Tetramethoxy-1,1′-biphenyl-2,2′-dicarboxaldehyde

Compound Description: This compound is synthesized via an ambient-temperature Ullman reaction, utilizing a copper(I) iodide triethyl phosphite complex as a reactant. []

(η6‐2‐Bromo‐1,1′‐biphenyl)tricarbonylchromium

Compound Description: This organometallic compound contains a chromium tricarbonyl unit coordinated to one of the phenyl rings of the biphenyl moiety. The presence of bromine influences the dihedral angle between the phenyl rings. []

2,4,6‐Tris(4′‐bromo‐[1,1′‐biphenyl]‐4‐yl)‐1,3,5‐triazine (Br‐TRZ)

Compound Description: This organic molecule exhibits room-temperature phosphorescence (RTP), which is easily quenched by external stimuli. Protonation of Br-TRZ enhances its RTP properties by increasing intramolecular charge transfer and narrowing the singlet-triplet energy gap. []

Relevance: Br-TRZ exemplifies a molecule containing multiple 4'-bromo-[1,1'-biphenyl] units as part of its structure. This relates to 4-Bromo-4'-ethyl-1,1'-biphenyl, highlighting the significance of the 4'-bromo-[1,1'-biphenyl] moiety in different molecular contexts. []

2-Piperidinone, N-(4-bromo-n-butyl)

Compound Description: This compound was identified as one of the primary antibacterial chemicals in the chloroform extract of Azadirachta indica leaves alongside Phenol 3,5-bis(1,1-dimethyl ethyl), Phthalic acid bis(7-methyloctyl), Dido decyl phthalates, and Oxalic acid, allyl hexadecyl ester. []

Relevance: While structurally distinct from 4-Bromo-4'-ethyl-1,1'-biphenyl, 2-Piperidinone, N-(4-bromo-n-butyl) is included because it highlights the presence of a bromoalkyl substituent, showcasing the diverse applications of similar structural motifs in medicinal chemistry. []

2-((4'-Bromo-[1,1'biphenyl]-4-yl)methylene)hydrazine-1-carboximidamide (3j)

Compound Description: This aminoguanidine derivative exhibits potent broad-spectrum antibacterial activity, being effective against various bacterial strains, including multidrug-resistant ones. It shows particularly strong inhibition against S. aureus CMCC(B) 26003, E. faecalis CMCC 29212, and multidrug-resistant S. aureus ATCC 33591. Moreover, it demonstrates low cytotoxicity in HEK 293T cells, suggesting its potential as a safe antibacterial agent. []

Tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane

Compound Description: This tetrahedral silicon-centered monomer, when reacted with 1,1′-divinylferrocene via Heck reactions, forms a novel ferrocene-containing porous organic polymer (FPOP-2). This polymer exhibits moderate porosity and high thermal stability, showing potential for CO2 sorption applications. []

Relevance: This compound demonstrates the use of the 4′-bromo-[1,1′-biphenyl] unit as a building block for synthesizing more complex molecules, particularly polymers. While 4-Bromo-4'-ethyl-1,1'-biphenyl has a simpler structure, this compound exemplifies the versatility of the biphenyl motif in material science applications. []

4″-alkoxy-1,1′:4′,1″-terphenyl-4-carboxylic acids

Compound Description: This group of compounds serves as key fatty acid chain intermediates in synthesizing novel cyclohexalipopeptide antifungal agents analogous to Caspofungin. []

Relevance: These compounds, particularly those with shorter alkoxy chains, exhibit structural similarity to 4-Bromo-4'-ethyl-1,1'-biphenyl by sharing the biphenyl core extended with an additional phenyl ring at the 4-position. This highlights the relevance of biphenyl structures in developing pharmaceuticals. []

2-Bromo-N-ethyl-4′-hydroxybenzanilide

Compound Description: Upon irradiation in aqueous alkali and in the presence of sodium borohydride, this compound undergoes cyclization to yield 2′-ethyl-4-hydroxyspiro[cyclohexa-2,5-diene-1,1′-isoindoline]-3′-one. []

Relevance: This compound exemplifies the use of a bromo substituent in a photochemical reaction to achieve cyclization, which can be relevant to potential synthetic strategies involving 4-Bromo-4'-ethyl-1,1'-biphenyl. []

4′-Bromo-3,4-dicyano-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione (HBQ)

Compound Description: HBQ represents the smallest known donor-acceptor rectifier, capable of rectifying electrical current despite its small working length (1.1 nm). Its monolayer formation on gold substrates and subsequent electrical properties have been extensively studied. []

4′‐([1,1′‐biphenyl]‐4‐yl)‐3,2′:6′,3″‐terpyridine

Compound Description: This terpyridine derivative reacts with copper(II) acetate to form [Cu2(μ-OAc)4L]n 1D-coordination polymers, showcasing its ability to coordinate with metal ions and assemble into supramolecular structures. [, ]

Relevance: This compound highlights the incorporation of the 1,1′‐biphenyl unit into a terpyridine framework, a versatile ligand system. While 4-Bromo-4'-ethyl-1,1'-biphenyl itself is not a ligand, this related compound showcases the potential of modifying the biphenyl scaffold for coordination chemistry applications. [, ]

Bis(1,1‐dimethylethyl)[2′,4′,6′‐tris‐(1‐methylethyl)[1,1′‐biphenyl]‐2‐yl]‐phosphine (X-Phos)

Compound Description: X-Phos, also known as 2-dicyclohexylphosphino-2′,4′,6′-triisopropyl biphenyl, is a bulky and electron-rich monophosphine ligand commonly employed in transition-metal-catalyzed reactions, particularly in palladium chemistry. Its steric and electronic properties significantly influence the reactivity and selectivity of the metal center. []

Bis(1,1-dimethylethyl)[2′,4′,6′‐tris‐(1‐methylethyl)[1,1′‐biphenyl]‐2‐yl]‐phosphine (t-BuX-Phos)

Compound Description: t-BuX-Phos, or 2-di-tert-butylphosphino-2′,4′,6′-triisopropyl biphenyl, is another bulky and electron-rich monophosphine ligand frequently utilized in palladium-catalyzed reactions. Its steric bulk and electronic properties impact the catalytic activity and selectivity of palladium complexes. []

Relevance: Like X-Phos, t-BuX-Phos also shares the 1,1′‐biphenyl core with 4-Bromo-4'-ethyl-1,1'-biphenyl. It features a di-tert-butylphosphine substituent at the 2-position and isopropyl groups at the 2′, 4′, and 6′ positions. This further illustrates the potential of the biphenyl scaffold in the development of ligands for catalysis. []

1,1- bis -[pyrimidine-2’,4’-diono-1’-il]-2-bromo-2’-chloroethylenes

Compound Description: These bis-derivatives of pyrimidines and halothane were investigated for their potential as antitumor agents. When complexed with bacterial lectin from Bacillus polymyxa, they exhibited low toxicity and significant antitumor activity against Lymphosarcoma Plisa in mice. []

Relevance: While structurally distinct from 4-Bromo-4'-ethyl-1,1'-biphenyl, these compounds are relevant as they highlight the use of bromo-containing compounds in medicinal chemistry, particularly in developing anticancer agents. []

4-Bromo-2-fluoro-1,1'-biphenyl

Compound Description: This compound serves as a commercially available starting material for the enantioselective synthesis of (S)-Flurbiprofen methyl ester, a non-steroidal anti-inflammatory drug (NSAID). The synthesis involves a Grignard cross-coupling reaction followed by a highly enantioselective intermolecular methoxycarbonylation reaction catalyzed by a chiral palladium complex. []

Relevance: This compound is highly relevant to 4-Bromo-4'-ethyl-1,1'-biphenyl as it only differs in the substituent at the 4'-position: an ethyl group in 4-Bromo-4'-ethyl-1,1'-biphenyl and a fluorine atom in this compound. This close structural similarity suggests potential shared reactivity patterns and synthetic applications. []

1,1′-(Biphenyl-4,4′-diylmethylene)bis[4-(4-bromo-N-methylanilino)pyridinium] Dibromide (VGP-106)

Compound Description: VGP-106 is a bis-pyridinium derivative analogous to pentamidine that exhibits potent antileishmanial activity against both Leishmania donovani and Leishmania major. It shows higher activity against L. donovani amastigotes and lower toxicity in THP-1 cells. Mechanistic studies revealed that VGP-106 targets the mitochondria of Leishmania, inducing mitochondrial swelling, hyperpolarization of the mitochondrial membrane potential, and a decrease in intracellular ATP levels. It also induces mitochondrial ROS production and increases intracellular Ca2+ levels, potentially contributing to its antileishmanial effects. []

Relevance: This compound features two 4-bromo-1,1'-biphenyl units as part of its structure, linked by a methylene bridge. While structurally more complex than 4-Bromo-4'-ethyl-1,1'-biphenyl, VGP-106 exemplifies the potential of incorporating the bromo-biphenyl motif in designing compounds with antiparasitic activities. []

3-(4-(9H-Carbazol-9-yl)phenyl)-5-(4′-bromo-[1,1′-biphenyl]-4-yl)-5-oxopentanoic acid (10)

Compound Description: This 3-phenylpropanoic acid derivative is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a promising therapeutic target for type 2 diabetes. []

Relevance: This compound features the 4′-bromo-[1,1′-biphenyl] unit as part of its structure, linked to a 3-phenylpropanoic acid derivative. This highlights the application of bromo-biphenyl moieties in medicinal chemistry, particularly in developing antidiabetic agents. []

Relevance: This compound is highly relevant to 4-Bromo-4'-ethyl-1,1'-biphenyl as it only differs in the substituent at the 4'-position: an ethyl group in 4-Bromo-4'-ethyl-1,1'-biphenyl and a hydroxyl group in this compound. This close structural similarity raises concerns about potential endocrine-disrupting properties of 4-Bromo-4'-ethyl-1,1'-biphenyl. []

3-((4′-Amino-[1,1′-biphenyl]-4-yl)amino)-4-bromo-5-oxo-2,5-dihydrofuran-2-yl acetate (ABDHFA)

Compound Description: ABDHFA is a novel compound that demonstrates potent inhibitory effects on bladder cancer cell viability, particularly in AR-positive UMUC3 and TCCSUP cells. It causes AR protein degradation and cell cycle arrest, suggesting its potential as a therapeutic agent for bladder cancer. []

Relevance: This compound features the [1,1′-biphenyl] unit with a bromo substituent on the furan ring. While structurally distinct from 4-Bromo-4'-ethyl-1,1'-biphenyl, ABDHFA highlights the application of bromo-containing biphenyl derivatives in medicinal chemistry, particularly in developing anticancer agents. []

Eltrombopag Olamine Ester (1)

Compound Description: Identified as a potential impurity in Eltrombopag Olamine, a thrombopoietin receptor agonist used to treat thrombocytopenia. Controlling its formation is crucial during drug manufacturing to ensure the quality of Eltrombopag Olamine. []

Relevance: While structurally distinct from 4-Bromo-4'-ethyl-1,1'-biphenyl, Eltrombopag Olamine Ester (1) highlights the importance of controlling impurities, especially those structurally related to the active pharmaceutical ingredient. This emphasizes the need to assess the potential presence and impact of similar impurities during the synthesis or analysis of 4-Bromo-4'-ethyl-1,1'-biphenyl, especially if it's intended for pharmaceutical applications. []

2-Aminophenol analogue of Eltrombopag (2)

Compound Description: Another potential impurity in Eltrombopag Olamine, arising from structural modifications during synthesis. Its presence can impact the quality and efficacy of the final drug substance. []

Relevance: While structurally distinct from 4-Bromo-4'-ethyl-1,1'-biphenyl, 2-Aminophenol analogue of Eltrombopag (2) serves as a reminder to consider potential byproducts and impurities during the synthesis or analysis of 4-Bromo-4'-ethyl-1,1'-biphenyl, especially if high purity is required. []

3,3′-(2-Amino-3-oxo-3H-phenoxazine-4,6-diyl)dibenzoic Acid (3)

Compound Description: A potential impurity detected in Eltrombopag Olamine, emphasizing the need for careful monitoring and control during the drug manufacturing process. []

Relevance: Although structurally different from 4-Bromo-4'-ethyl-1,1'-biphenyl, 3,3′-(2-Amino-3-oxo-3H-phenoxazine-4,6-diyl)dibenzoic Acid (3) highlights the need for comprehensive impurity profiling during the synthesis and analysis of 4-Bromo-4'-ethyl-1,1'-biphenyl, particularly in pharmaceutical contexts where even small amounts of impurities can have significant consequences. []

2′-Hydroxy[1,1-biphenyl]-3-carboxylic Acid (4)

Compound Description: This compound is identified as a potential impurity in the synthesis of Eltrombopag Olamine. Its presence can affect the quality and efficacy of the final drug product. []

Relevance: This compound is structurally related to 4-Bromo-4'-ethyl-1,1'-biphenyl, sharing the [1,1-biphenyl] core structure. While 4-Bromo-4'-ethyl-1,1'-biphenyl has a bromo substituent at the 4-position and an ethyl group at the 4'-position, this impurity has a hydroxyl group at the 2'-position and a carboxylic acid group at the 3-position. This close structural similarity underscores the importance of impurity profiling in ensuring the quality and safety of chemical synthesis, particularly for pharmaceutical applications. []

2′-Chloro-1,1′-biphenyl (2-Cl-BP)

Compound Description: Used as a model compound in a study investigating dissociative electron attachment (DEA). It was found to have a lower DEA cross-section compared to its bromo and iodo counterparts, indicating a less efficient electron-induced fragmentation process. []

2′-Bromo-1,1′-biphenyl (2-Br-BP)

Compound Description: Used as a reference compound in a study investigating the efficiency of electron-induced cross-linking in self-assembled monolayers (SAMs). While it exhibits a higher DEA cross-section than its chloro analogue, it is less efficient than its iodo counterpart in promoting cross-linking and forming carbon nanomembranes. []

Relevance: This compound shares the [1,1′-biphenyl] core with 4-Bromo-4'-ethyl-1,1'-biphenyl and has a bromine atom at the 2'-position, while 4-Bromo-4'-ethyl-1,1'-biphenyl has a bromine atom at the 4-position and an ethyl group at the 4'-position. This comparison highlights the impact of halogen identity and position on electron-induced processes. []

2′-Iodo-1,1′-biphenyl (2-I-BP)

Compound Description: Demonstrated superior efficiency in electron-induced reactions compared to its chloro and bromo counterparts. It exhibits the highest DEA cross-section, leading to a significantly faster cross-linking process in SAMs and enabling the production of carbon nanomembranes at lower electron doses. []

Relevance: This compound, similar to 4-Bromo-4'-ethyl-1,1'-biphenyl, shares the [1,1′-biphenyl] core. It has an iodine atom at the 2'-position, while 4-Bromo-4'-ethyl-1,1'-biphenyl has a bromine atom at the 4-position and an ethyl group at the 4'-position. The comparison emphasizes the significance of halogen identity in influencing electron-driven reactions and material properties. []

1,1-Difluoro-3-phenylthio-1,3-butadienes

Compound Description: This class of compounds, particularly the 2-substituted derivatives, are valuable synthetic intermediates due to the presence of both the difluoroalkene and the phenylthio functionalities. They are synthesized via an indium-mediated debromofluorination reaction. []

Relevance: While structurally distinct from 4-Bromo-4'-ethyl-1,1'-biphenyl, the synthesis of these compounds highlights the use of organometallic reagents, such as indium, for selective halogen-fluorine exchange reactions. This methodology could be relevant for potential modifications or derivatizations of 4-Bromo-4'-ethyl-1,1'-biphenyl. []

5-Bromo-2-nitrobenzyl-substituted ethylene glycol tetraacetic acid (EGTA)

Compound Description: This compound serves as a versatile platform for developing new calcium chelators with two-photon absorption (TPA) properties in the near-infrared region. Its bromide functionality allows for further derivatization via Suzuki–Miyaura coupling reactions, leading to the synthesis of calcium chelators with enhanced TPA properties, such as NPBF-EGTA and BP-EGTA. These caged calcium compounds have potential applications in studying calcium signaling in biological systems. []

Relevance: Although structurally different from 4-Bromo-4'-ethyl-1,1'-biphenyl, 5-bromo-2-nitrobenzyl-substituted EGTA exemplifies the utility of bromo-substituted aromatic compounds as building blocks in organic synthesis. The presence of a reactive bromine atom in both compounds opens possibilities for further functionalization and exploration of diverse chemical space. []

[1,1′-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate (BBDFA)

Compound Description: BBDFA is a safe and easily prepared reagent for introducing trifluoromethyl groups into organic molecules. It acts as a trifluoromethylating agent for allylic or benzylic alcohols in copper-catalyzed reactions. Its synthesis is scalable and has been demonstrated on a >100 g scale. []

Relevance: This reagent highlights the use of a biphenyl unit as a component of a reagent for trifluoromethylation reactions. While 4-Bromo-4'-ethyl-1,1'-biphenyl is not directly involved in such reactions, this example showcases the versatility of biphenyl-containing compounds in synthetic chemistry. []

1,1′-Biphenyl-4-bromo-4′-ethynyl (BPBE)

Compound Description: BPBE serves as a versatile precursor for on-surface reactions, capable of forming graphdiyne (GDY) or graphyne (GY) nanowires through different kinetic pathways involving Glaser, Ullman, or Sonogashira coupling reactions. []

Properties

CAS Number

58743-79-6

Product Name

4-Bromo-4'-ethyl-1,1'-biphenyl

IUPAC Name

1-bromo-4-(4-ethylphenyl)benzene

Molecular Formula

C14H13B

Molecular Weight

261.16 g/mol

InChI

InChI=1S/C14H13Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3

InChI Key

OARBGVNQCYYPKT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)Br

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.